Corymine
Description
Corymine is a monoterpene indole alkaloid first isolated from Hunteria zeylanica (Apocynaceae) in 1962 . Structurally, it belongs to the akuammiline family, characterized by a complex polycyclic framework featuring an azepine-fused iminoethanocarbazole skeleton and a six-membered hemiacetal ring . This compound acts as a glycine receptor antagonist, with studies demonstrating its stimulatory effects on the central nervous system (CNS) in murine models . Its biosynthesis is hypothesized to originate from a corynanthenoid precursor, with ecological factors influencing enzymatic pathways that favor its formation over related alkaloids in specific plant species .
Properties
CAS No. |
6472-42-0 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (15E)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-12-24-10-9-20-14-7-5-6-8-16(14)23(2)22(20,24)17-11-15(13)21(20,18(25)27-3)19(26)28-17/h4-8,15,17,19,26H,9-12H2,1-3H3/b13-4- |
InChI Key |
KRTMWLRPHKYUJX-PQMHYQBVSA-N |
SMILES |
CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
Isomeric SMILES |
C/C=C\1/CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
Canonical SMILES |
CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
Synonyms |
corymine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Biogenetic Features of Corymine and Related Alkaloids
Key Insights :
- This compound vs. Rhazine: While both derive from a corynanthenoid intermediate, Rhazine lacks the hemiacetal ring and acetyloxy group critical to this compound’s bioactivity. Their co-occurrence in Hunteria species is ecologically regulated, with enzymatic preferences dictating dominant alkaloid profiles .
- This compound vs. Deformylthis compound : The absence of a formyl group in deformylthis compound reduces synthetic complexity (19 steps vs. 21 for this compound) but alters receptor binding affinity .
- This compound vs. Strictamine : Strictamine’s bridged azocane ring contrasts with this compound’s hemiacetal, leading to divergent pharmacological targets (e.g., glycine receptors vs. ion channels) .
Key Insights :
- This compound’s hemiacetal ring necessitates precise oxidative conditions (e.g., Davis oxidation) and propargyl Claisen rearrangements, contributing to low yields .
- Deformylthis compound’s simpler structure allows for streamlined synthesis but retains challenges in stereochemical control during ester hydrolysis .
- Strictamine’s bridged ring system enables broader therapeutic applications but requires distinct cyclization strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
